

Inter-day and intra-day precision for Zafirlukast analysis

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Compound of Interest						
Compound Name:	Zafirlukast-13C,d6					
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A comparative analysis of analytical methods for determining Zafirlukast concentrations reveals robust and reliable precision for both inter-day and intra-day assessments. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two common methods that demonstrate high precision in quantifying Zafirlukast in various matrices, including bulk drug, pharmaceutical formulations, and human plasma.

Inter-day and Intra-day Precision Data

The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision refers to the precision of the assay when conducted on the same day, while inter-day precision is determined by repeating the assay on different days.

High-Performance Liquid Chromatography (HPLC)

Several studies have validated HPLC methods for Zafirlukast analysis, demonstrating excellent precision. A reversed-phase HPLC (RP-HPLC) method for the estimation of Zafirlukast in bulk and marketed tablet formulations showed a relative standard deviation of less than 2% for precision studies.[1] Another study developing an HPLC method for Zafirlukast in a pharmaceutical formulation also validated the method for its precision.[2]



Concentration	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Method	Reference
Not Specified	< 2%	< 2%	RP-HPLC	[1]
0.75 - 200 ng/mL	< 9%	< 9%	HPLC with fluorescence detection	[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer high sensitivity and selectivity for the quantification of Zafirlukast in biological matrices. A validated LC-MS/MS method for the estimation of Zafirlukast in human plasma demonstrated intra-day and inter-day precision values to be within the assay variability limits as per FDA guidelines.[4] Another study reported intra-day and inter-day precisions of ≤12.6%.[5]

Concentration Range (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Method	Reference
0.15 - 600	Within FDA limits	Within FDA limits	LC-MS/MS	[4]
0.17 - 600	≤12.6%	≤12.6%	LC-MS/MS	[5]
200	4.2%	Not Reported	Fast HPLC with SPE	[6]

Experimental Protocols RP-HPLC Method for Bulk and Marketed Formulations[1]

- Column: Symmetry ODS C18 (4.6mm×250mm, 5μm)
- Mobile Phase: Methanol: Phosphate Buffer (40:60% v/v)



• Flow Rate: 1.0 mL/min

Detection: UV at 235 nm

• Run Time: Less than 8 minutes

Retention Time: Approximately 2.293 min

HPLC with Fluorescence Detection for Human Plasma[3]

- Sample Preparation: Deproteinated plasma samples were extracted using C18 solid-phase extraction columns.
- Chromatography: Normal-phase liquid chromatography.
- Detection: Fluorescence detection.
- Lower Limit of Quantitation: 0.75 ng/ml.

LC-MS/MS Method for Human Plasma[4]

- Sample Preparation: Extraction of Zafirlukast and the internal standard from human plasma with ethyl acetate.
- Column: Hypersil BDS C(18)
- Mobile Phase: 10 mm ammonium acetate (pH 6.4):acetonitrile (20:80, v/v)
- · Chromatographic Run Time: 2.0 min
- Elution Time (Zafirlukast): Approximately 1.11 min
- Detection: API-4000 LC-MS/MS operated under multiple reaction-monitoring mode using electrospray ionization.
- Ion Transitions: 574.2 --> 462.1 for Zafirlukast.

Experimental Workflow



The general workflow for the analysis of Zafirlukast, particularly in biological matrices, involves sample preparation, chromatographic separation, detection, and data analysis.



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Caption: General workflow for the bioanalytical method validation of Zafirlukast.

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